5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 2-methyl-6-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 5-bromo-2-fluoro-N-(2-methyl-6-aminophenyl)benzamide.
Oxidation: 5-bromo-2-fluoro-N-(2-carboxy-6-nitrophenyl)benzamide.
Scientific Research Applications
5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluorobenzamide: A simpler analog with similar substitution patterns.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar chemical reactivity and biological activities.
Uniqueness
5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
853317-10-9 |
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Molecular Formula |
C14H10BrFN2O3 |
Molecular Weight |
353.14 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10BrFN2O3/c1-8-3-2-4-12(18(20)21)13(8)17-14(19)10-7-9(15)5-6-11(10)16/h2-7H,1H3,(H,17,19) |
InChI Key |
UVIBNVGJKNGXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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